molecular formula C7H5BrFN3 B3293831 4-Amino-3-bromo-6-fluoroindazole CAS No. 885522-95-2

4-Amino-3-bromo-6-fluoroindazole

Cat. No.: B3293831
CAS No.: 885522-95-2
M. Wt: 230.04 g/mol
InChI Key: ZSALIFHUCHPPDO-UHFFFAOYSA-N
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Description

Significance of the Indazole Core in Bioactive Molecules

The indazole nucleus is a key structural motif found in numerous compounds that exhibit significant biological effects. pnrjournal.comnih.gov Its derivatives have been extensively studied and have shown anti-inflammatory, anti-tumor, anti-HIV, and antimicrobial properties, among others. nih.gov This wide range of activities has cemented the indazole scaffold's importance in medicinal chemistry. pnrjournal.com

Several FDA-approved drugs are built upon the indazole framework, highlighting its clinical relevance. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. Another example, Niraparib , is a poly (ADP-ribose) polymerase (PARP) inhibitor employed in the management of certain types of ovarian, fallopian tube, and peritoneal cancers. nih.gov The success of these and other indazole-based drugs continues to fuel research into new derivatives with improved efficacy and selectivity. pnrjournal.com

Table 1: Examples of Bioactive Indazole Derivatives

CompoundBiological Target/ActivityTherapeutic Area
PazopanibTyrosine Kinase InhibitorOncology
NiraparibPARP InhibitorOncology
Benzydamine (B159093)Anti-inflammatoryPain and Inflammation
Granisetron5-HT3 AntagonistAntiemetic
AxitinibTyrosine Kinase InhibitorOncology

This table provides a selection of well-established indazole-containing drugs and their primary applications.

Role of Halogenation in Modulating Indazole Scaffold Properties

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in drug design. The addition of halogens to the indazole scaffold can profoundly influence its physicochemical and pharmacokinetic properties.

The introduction of fluorine, for example, can alter the molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. Bromine, with its larger size and ability to form halogen bonds, can also enhance binding interactions and potency. These modifications can lead to improved drug-like characteristics, such as better absorption, distribution, metabolism, and excretion (ADME) profiles.

Positioning of 4-Amino-3-bromo-6-fluoroindazole within Contemporary Indazole Research

The compound This compound is a prime example of a strategically designed building block in modern medicinal chemistry. guidechem.com Its structure incorporates several key features: the bioactive indazole core, a bromine atom at position 3, a fluorine atom at position 6, and an amino group at position 4. This specific arrangement of substituents makes it a valuable intermediate for the synthesis of more complex and potentially potent drug candidates.

While direct biological activity data for this compound is not extensively published, its importance lies in its role as a precursor. For instance, similar halogenated 3-aminoindazoles are crucial intermediates in the synthesis of advanced therapeutic agents. A notable example is the practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine , a key fragment for the potent anti-HIV drug, Lenacapavir. chemrxiv.org The synthetic accessibility and strategic functionalization of compounds like this compound position them as critical tools for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. nih.gov

Overview of Research Trajectories for Novel Halogenated Indazole Derivatives

The future of halogenated indazole research is pointed towards several exciting directions. A primary focus is the development of highly selective kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold has been successfully utilized to create potent inhibitors of various kinases, such as Aurora kinases, fibroblast growth factor receptors (FGFR), and vascular endothelial growth factor receptors (VEGFR). nih.govnih.gov

Another significant research trajectory is the design of multi-target agents. The complexity of many diseases often necessitates hitting multiple biological targets simultaneously. The versatile nature of the indazole core allows for the development of single molecules that can modulate several disease-relevant pathways. nih.gov

Furthermore, advancements in synthetic methodologies are enabling the creation of more diverse and complex indazole libraries. pnrjournal.comjocpr.com These new methods, including copper-catalyzed and iodine-mediated synthesis, are expanding the chemical space that can be explored, increasing the probability of discovering novel drug candidates with superior properties. nih.gov The development of enantioselective synthesis methods is also allowing for the creation of chiral indazoles with specific three-dimensional structures, which can lead to improved potency and selectivity. pnrjournal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoro-2H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSALIFHUCHPPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 3 Bromo 6 Fluoroindazole and Analogous Systems

Historical Development of Indazole Synthesis

The synthesis of the indazole ring system dates back to the 19th century, with one of the earliest methods being the diazotization of o-toluidine (B26562) followed by cyclization. nih.gov Another classical approach involves the ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, which is then diazotized and undergoes reductive cyclization. nih.gov Early methods often involved the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648). nih.gov For instance, heating o-fluorobenzaldehyde with hydrazine hydrate (B1144303) can yield 1H-indazole. nih.gov These foundational methods, while effective for producing the core indazole structure, often lacked the regiochemical control necessary for synthesizing specifically substituted derivatives and sometimes required harsh reaction conditions. Over the decades, these initial discoveries have paved the way for more sophisticated and versatile synthetic routes.

Regioselective Synthesis Strategies for Substituted Indazoles

Achieving specific substitution patterns on the indazole ring is a significant challenge in synthetic organic chemistry due to the presence of multiple reactive sites. Modern methodologies have focused on developing highly regioselective reactions to functionalize the indazole core at desired positions.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring itself is a primary strategy for introducing substituents in a controlled manner. A variety of cyclization reactions have been developed, often starting from appropriately substituted benzene (B151609) derivatives.

One prominent method involves the cyclization of hydrazones. For example, 1H-indazoles can be synthesized from arylhydrazones via an electrochemical radical Csp2–H/N–H cyclization. chemrxiv.org Another approach uses the intramolecular cyclization of picrylhydrazone to form an indazole derivative. nih.gov A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported starting from a trisubstituted benzene derivative, which is first formylated, then condensed with methyl hydrazine to form a hydrazone, and finally subjected to an intramolecular Ullmann reaction to form the indazole ring.

A powerful and widely used strategy involves the reaction of ortho-halobenzonitriles with hydrazine. This method often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine displaces a halide (typically fluoride (B91410) or chloride) ortho to the nitrile group, followed by intramolecular cyclization. chemicalbook.commoldb.com This approach is particularly effective for synthesizing 3-aminoindazoles. For example, 5-bromo-1H-indazol-3-amine can be prepared by heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. researchgate.net Similarly, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir, is achieved by reacting 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine. chemicalbook.commoldb.com

Reductive cyclization of ortho-nitrobenzyl compounds is another effective route. A notable example is the synthesis of 4-bromo-6-fluoro-1H-indazole from 2-bromo-4-fluoro-6-nitrotoluene (B45430) using iron in acetic acid at elevated temperatures. google.com

Table 1: Selected Cyclization Reactions for Indazole Synthesis

Starting Material Reagents Product Citation
2-Bromo-4-fluoro-6-nitrotoluene Iron, Acetic Acid 4-Bromo-6-fluoro-1H-indazole google.com
3-Bromo-2,6-dichlorobenzonitrile Hydrazine Hydrate 7-Bromo-4-chloro-1H-indazol-3-amine chemicalbook.commoldb.com
5-Bromo-2-fluorobenzonitrile Hydrazine Hydrate 5-Bromo-1H-indazol-3-amine researchgate.net
Arylhydrazones Electrochemical Oxidation 1H-Indazoles chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-formed indazole rings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is one of the most utilized methods for creating C(sp2)–C(sp2) bonds due to its mild conditions and tolerance of various functional groups. guidechem.com

This reaction has been successfully applied to functionalize halogenated indazoles. For instance, a regioselective C7-bromination of a 4-substituted 1H-indazole, followed by a Suzuki-Miyaura reaction with various boronic acids, has been developed to produce a series of C7-arylated 4-substituted 1H-indazoles. guidechem.com The functionalization at the C3 position of the 1H-indazole ring has also been achieved through Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by palladium complexes immobilized over ionic liquids. google.com This method offers the advantage of catalyst recycling. google.com

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are used to form C-N bonds, providing access to N-substituted and amino-substituted indazoles.

Table 2: Palladium-Catalyzed Functionalization of Indazoles

Indazole Substrate Coupling Partner Catalyst System Position Functionalized Citation
C7-Bromo-4-substituted-1H-indazoles Boronic Acids Palladium catalyst, Base C7 guidechem.com
3-Iodo-1H-indazole Organoboronic Acids Pd complex in Ionic Liquid C3 google.com
2H-Indazoles Aryl Bromides Pd(OAc)2, KOAc C3

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. Various transition-metal-catalyzed methods have been developed for the regioselective C-H functionalization of indazoles.

Rhodium(III)-catalyzed C-H activation and cyclative capture has been used to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes in a one-step process. This method demonstrates high functional group compatibility. Palladium(II)-catalyzed C-H functionalization of 2H-indazoles at the C3-position has also been reported, utilizing an isocyanide insertion strategy to synthesize diverse and complex heterocyclic systems. google.com This approach is noted for its operational simplicity and broad substrate scope. google.com The late-stage functionalization of 2H-indazoles via C-H activation is recognized as an efficient way to increase molecular complexity. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for synthesizing substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of indazole synthesis, SNAr is crucial, especially when using halogenated precursors. The reaction typically involves the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

The presence of a fluorine atom on the benzene ring is particularly activating for SNAr, making fluorinated benzonitriles excellent substrates for cyclization with hydrazine to form 3-aminoindazoles. chemicalbook.commoldb.com This strategy is considered a general and efficient alternative to other methods. chemicalbook.commoldb.com The reaction of 2-fluorobenzonitriles with hydrazine proceeds via an SNAr mechanism where the hydrazine attacks the carbon bearing the fluorine, leading to cyclization. This methodology has been extended to dihalogenated systems. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile and hydrazine highlights a regioselective SNAr where one chlorine atom is displaced by hydrazine to initiate cyclization. chemicalbook.commoldb.com

Introduction of Bromo, Fluoro, and Amino Moieties onto the Indazole Scaffold

Introduction of the Fluoro Group: The fluorine atom at the C6 position is typically incorporated from the start, using a fluorinated precursor. A plausible starting material would be a substituted 4-fluoro-2-nitrotoluene (B1294404) or a 2,4-difluorobenzonitrile (B34149) derivative. For example, the synthesis of 4-bromo-6-fluoro-1H-indazole begins with 2-bromo-4-fluoro-6-nitrotoluene, demonstrating that the fluoro and bromo groups can be present on the benzene ring prior to the indazole ring formation. google.com

Introduction of the Amino Group: The amino group at C4 can be introduced in several ways. One common method is the reduction of a nitro group. A synthetic route could involve the nitration of a 6-fluoroindazole intermediate at the C4 position, followed by reduction using reagents like iron in acetic acid or catalytic hydrogenation. Alternatively, for 3-aminoindazoles, the amino group is often formed concurrently with the pyrazole (B372694) ring during the cyclization of an o-halobenzonitrile with hydrazine. chemicalbook.comresearchgate.net For the target molecule, introduction of the 4-amino group would likely occur after the formation of the bromo-fluoro-indazole core, potentially via a nitration/reduction sequence.

Introduction of the Bromo Group: The bromine atom can be introduced at various stages. Electrophilic bromination of the indazole ring is a common method. The C3 position of the indazole is susceptible to electrophilic attack. Reagents like N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) are frequently used for the regioselective bromination at C3. If not present in the starting material, the bromine at C3 could be introduced by treating a 4-amino-6-fluoroindazole intermediate with a suitable brominating agent. Direct bromination of 4-substituted 1H-indazoles at the C7 position has also been achieved, indicating that the site of bromination can be directed by existing substituents. guidechem.com

A potential synthetic pathway for 4-amino-3-bromo-6-fluoroindazole could therefore involve:

Reductive cyclization of a precursor like 2,5-dibromo-4-fluoro-6-nitrotoluene to form a 4,7-dibromo-6-fluoroindazole.

Selective functionalization or replacement of one of the bromine atoms.

Alternatively, starting with 4-bromo-6-fluoro-1H-indazole, google.com one could introduce a nitro group at the C4 position, followed by reduction to the amine.

Finally, regioselective bromination at the C3 position would yield the target compound.

Modern Innovations in Indazole Synthesis

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of the indazole core. These modern methods offer significant improvements over classical approaches, which often required harsh conditions and hazardous reagents. acs.org The focus has shifted towards developing milder, more efficient, and highly selective reactions, driven by the demand for structurally complex indazoles in drug discovery.

Transition-metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including indazoles. researchgate.net Catalysts based on palladium, copper, and other metals facilitate the formation of key carbon-nitrogen and nitrogen-nitrogen bonds that define the indazole ring system. These methods often exhibit high functional group tolerance and allow for the construction of highly substituted indazoles that are difficult to access through traditional means. researchgate.netnih.gov

Palladium-catalyzed reactions are particularly prominent. One strategy involves the intramolecular C-H amination of tosyl hydrazonamides, which can be derived from tertiary amides. researchgate.net This approach allows for the creation of diverse 3-amino-1H-indazoles with good functional group tolerance. researchgate.net Another powerful palladium-catalyzed method is the Suzuki–Miyaura cross-coupling reaction, which can be used to build complex molecular architectures by coupling indazole fragments with other organic moieties. nih.gov

Copper catalysis offers a cost-effective and efficient alternative for indazole synthesis. Copper-catalyzed Ullmann-type coupling reactions can form 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives. organic-chemistry.org Furthermore, copper oxide nanoparticles have been employed as heterogeneous catalysts in one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to yield 2H-indazoles, showcasing the versatility of copper in facilitating both C-N and N-N bond formations. organic-chemistry.org

Table 1: Examples of Transition-Metal-Catalyzed Indazole Synthesis

Catalyst System Starting Materials Product Type Key Features
Pd(OAc)₂ Tertiary amides / Tosyl hydrazonamides 3-Amino-1H-indazoles Intramolecular C-H amination; good functional group tolerance. researchgate.net
Pd(PPh₃)₄ Dihalopyrazine, Indole (B1671886) derivative Bis-indole systems Sequential Suzuki-Miyaura cross-coupling for complex structures. nih.gov
CuO Nanoparticles 2-Bromobenzaldehydes, Amines, NaN₃ 2H-Indazoles One-pot, three-component reaction; heterogeneous catalysis. organic-chemistry.org
Cu-catalyst 2-Halobenzonitriles, Hydrazine esters 3-Aminoindazoles Cascade coupling-condensation process. organic-chemistry.org

While transition-metal catalysis is powerful, concerns over cost, toxicity, and metal contamination in final products have spurred the development of metal-free synthetic routes. acs.org These methods often rely on classical condensation and cyclization reactions that have been optimized for milder conditions and broader substrate scopes.

A notable metal-free approach involves the cyclization of o-aminobenzoximes. acs.orgnih.gov In this method, the oxime is selectively activated in the presence of the amino group using methanesulfonyl chloride and triethylamine, leading to the formation of the 1H-indazole ring under very mild conditions (0–23 °C). acs.orgnih.gov This reaction is amenable to scale-up and provides good to excellent yields for a variety of substituted indazoles. acs.org

Another significant metal-free strategy starts from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. acs.orgorganic-chemistry.org This one-pot reaction is operationally simple, insensitive to air and moisture, and proceeds under mild conditions to afford a broad range of indazoles in high yields. acs.org The synthetic utility of this method has been demonstrated in the efficient preparation of bioactive molecules. acs.org Organocatalysis also plays a role, with reactions such as the 1,3-dipolar cycloaddition between arynes and in situ generated diazo compounds providing access to 3-substituted indazoles. organic-chemistry.org

Table 2: Examples of Metal-Free Indazole Synthesis

Starting Materials Reagents Product Type Key Features
o-Aminobenzoximes Methanesulfonyl chloride, Triethylamine 1H-Indazoles Extremely mild conditions; good to excellent yields. acs.orgnih.gov
2-Aminophenones, Hydroxylamine derivatives N/A (One-pot) Substituted Indazoles Operationally simple, mild, scalable, air/moisture insensitive. acs.orgorganic-chemistry.org
N-Tosylhydrazones, Arynes N/A (in situ diazo generation) 3-Substituted Indazoles 1,3-dipolar cycloaddition. organic-chemistry.org
o-Fluorobenzaldehydes Hydrazine 1H-Indazoles Limited scope but direct metal-free route. acs.org

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. researchgate.netyoutube.com In the context of indazole synthesis, this involves the use of sustainable solvents, recyclable catalysts, and processes with high atom economy. youtube.com

One prominent green approach is the use of polyethylene (B3416737) glycol (PEG) as a biodegradable and recyclable solvent. acs.org For instance, the synthesis of 2H-indazoles has been achieved using copper(I) oxide nanoparticles in PEG, which serves as both the solvent and a stabilizer for the catalyst. organic-chemistry.org Similarly, copper oxide nanoparticles supported on activated carbon have been used as an efficient and recyclable heterogeneous catalyst for indazole synthesis in PEG-400, avoiding the need for ligands or strong bases. acs.orgnih.gov These heterogeneous systems simplify product purification and allow the catalyst to be recovered and reused, aligning with green chemistry goals. nih.gov The development of one-pot reactions also contributes to a greener process by reducing the number of intermediate purification steps, thereby saving solvents and energy. acs.org

Table 3: Green Chemistry Approaches in Indazole Synthesis

Green Principle Application in Indazole Synthesis Example
Safer Solvents Replacement of volatile organic compounds (VOCs) with greener alternatives. Use of Polyethylene Glycol (PEG-400) as a recyclable, non-toxic solvent. organic-chemistry.orgacs.org
Catalysis Use of recyclable heterogeneous catalysts to minimize waste and simplify purification. CuO nanoparticles on activated carbon (CuO@C) for one-pot synthesis. acs.orgnih.gov
Atom Economy Designing reactions where the maximum amount of starting material is incorporated into the final product. One-pot, three-component syntheses that form multiple bonds in a single operation. organic-chemistry.org
Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. Mild, metal-free cyclization of o-aminobenzoximes at 0-23 °C. acs.org

Challenges and Future Directions in this compound Synthesis

The synthesis of a specifically substituted heterocycle like this compound is fraught with challenges that are not always apparent in the synthesis of the parent indazole system. The primary obstacles revolve around controlling regioselectivity during electrophilic substitution and managing the electronic effects of multiple substituents on the reactivity of the aromatic ring.

A significant challenge is the regioselective introduction of the bromine atom at the C3 position. Direct bromination of a pre-formed 4-amino-6-fluoroindazole ring is highly problematic. The amino group is a strong activating group, and electrophilic bromination (e.g., with N-Bromosuccinimide) would likely occur at positions ortho or para to the amine, such as C5 or C7, rather than the desired C3 position. chemrxiv.org Research on the analogous 7-bromo-4-chloro-1H-indazol-3-amine has shown that direct bromination of the 3-aminoindazole core leads to the undesired regioisomer as the major product. chemrxiv.org

To overcome this, a plausible strategy involves starting with a precursor where the substitution pattern is already established before the indazole ring is formed. For instance, one might envision a route starting from a highly substituted benzonitrile, such as 3-bromo-2,6-difluorobenzonitrile, followed by nucleophilic substitution and cyclization with hydrazine. However, this approach faces its own set of difficulties:

Precursor Availability: Synthesizing the required polysubstituted benzene starting materials can be a lengthy, low-yielding, and costly process. chemrxiv.org

Cyclization Control: The cyclization of a substituted 2-halobenzonitrile with hydrazine can lead to mixtures of products, and the reaction conditions (temperature, amount of hydrazine) must be carefully optimized to favor the desired indazole product. chemrxiv.org

Safety Concerns: Some synthetic steps, such as the bromination of activated aromatic rings, can be highly exothermic and present significant safety risks, especially on a larger scale. chemrxiv.org

Future Directions: Future research will likely focus on developing more elegant and efficient solutions to these challenges. Key areas of exploration include:

Directed C-H Functionalization: The development of transition-metal-catalyzed C-H activation/bromination methods that use a directing group to install the bromine atom selectively at the C3 position of a pre-formed indazole could be a transformative approach.

Novel Cyclization Strategies: Exploring new cyclization pathways that offer superior control over regiochemistry, potentially through novel catalyst systems or by using starting materials that intrinsically favor the desired cyclization outcome.

Convergent Synthesis: Designing more convergent routes where the substituted aniline (B41778) and the C3-N2 fragment are brought together late in the synthesis, minimizing the need to carry sensitive functional groups through multiple steps.

Ultimately, the successful and scalable synthesis of this compound will depend on the development of novel synthetic methods that provide unambiguous control over the placement of each substituent on the indazole core.

Table of Mentioned Chemical Compounds

Chemical Name
This compound
7-bromo-4-chloro-1H-indazol-3-amine
N-Bromosuccinimide
1H-indazole
2H-indazole
3-amino-1H-indazoles
3-substituted indazoles
2-aminophenones
o-aminobenzoximes
o-fluorobenzaldehydes
2-bromobenzaldehydes
2-halobenzonitriles
3-bromo-2,6-difluorobenzonitrile
Copper oxide
Hydrazine
Methanesulfonyl chloride
N-Tosylhydrazones
Palladium(II) acetate
Polyethylene glycol (PEG)
Tetrakis(triphenylphosphine)palladium(0)
Triethylamine

Chemical Reactivity and Derivatization of 4 Amino 3 Bromo 6 Fluoroindazole

Reactivity of Halogen Atoms on the Indazole Ring

The indazole scaffold of 4-Amino-3-bromo-6-fluoroindazole is decorated with two different halogen atoms at the C3 and C6 positions. The bromine atom at C3 and the fluorine atom at C6 exhibit differential reactivity, providing opportunities for selective functionalization through various substitution and coupling reactions.

The electron-rich nature of the indazole ring, enhanced by the 4-amino group, influences its susceptibility to electrophilic substitution. Computational studies on related 4-substituted 1H-indazoles suggest that the C7 position is a potential site for electrophilic attack, such as bromination using N-bromosuccinimide (NBS). nih.gov Conversely, theoretical models indicate that electrophilic attack at the C3 position is generally not favored. nih.gov

While specific studies on nucleophilic substitution of the fluorine atom on this compound are not extensively detailed, fluoroarenes can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. In related heterocyclic systems, diazotization of an amino group to form a diazonium salt, followed by halogen substitution (a Sandmeyer-type reaction), is a viable method for introducing or replacing halogen atoms. researchgate.net

The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Suzuki-Miyaura Reaction: This reaction is widely used to couple aryl halides with organoboron compounds. The C3-bromo position of the indazole ring is reactive under Suzuki-Miyaura conditions, allowing for the introduction of various aryl and heteroaryl substituents. Studies on ortho-bromoanilines and other nitrogen-rich heterocycles demonstrate that these couplings can proceed efficiently even with a free amino group present on the substrate. nih.govnih.gov The reaction is tolerant of a wide range of functional groups on the boronic acid partner, including methoxy, fluoro, and nitrile groups. nih.gov A key advantage is the operational simplicity and the use of commercially available catalysts. nih.govmdpi.com

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving bromo-substituted heterocycles.

CatalystBaseSolventTemperatureYieldReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-100 °CGood to Excellent nih.govmdpi.com
PdCl₂(PPh₃)₂K₂CO₃DMFRefluxModerate to Good nih.gov
XPhos-Pd-G2 (P1)K₃PO₄Dioxane/H₂O60-100 °CGood to Excellent nih.gov

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst. nih.govorganic-chemistry.org The C3-bromo group of this compound is a suitable electrophilic partner for this transformation. Importantly, the reaction conditions demonstrate excellent functional group tolerance, including unprotected amino groups on the aryl halide. nih.govscirp.org Modern protocols have been developed that are effective at room temperature and can be performed under copper-free conditions. nih.gov

Typical conditions for Sonogashira coupling reactions are outlined in the table below.

Catalyst SystemBaseSolventTemperatureYieldReference
[DTBNpP]Pd(crotyl)ClTMPDMSORoom TempGood nih.gov
Pd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRoom TempGood soton.ac.uk
PdCl₂(PPh₃)₂ / CuIEt₃NTolueneRoom TempGood nih.gov
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 °CGood to Excellent scirp.org

Reactivity of the Amino Group on the Indazole Ring

The 4-amino group is a key functional handle, behaving as a typical aromatic amine. It can readily undergo reactions such as acylation and diazotization, enabling further diversification of the molecular scaffold.

The amino group at the C4 position can be acylated to form the corresponding amide. For instance, reaction of a 4-aminoindazole with an acyl chloride in a solvent like dichloromethane (B109758) can yield the desired amide. nih.gov This transformation is often straightforward, with the product precipitating out of the reaction mixture, which can simplify purification. nih.gov However, a potential side reaction is the acylation at the N1 position of the indazole ring, highlighting the competitive nucleophilicity of the ring nitrogen. nih.gov While specific examples of alkylation on this compound are not detailed, the primary amino group is expected to undergo N-alkylation with suitable alkylating agents under standard conditions.

The 4-amino group can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid). This transformation is a cornerstone of aromatic chemistry. The resulting diazonium intermediate is highly versatile and can be substituted by a wide array of functional groups. For example, in related heterocyclic systems, diazonium salts are used to introduce halogens (Cl, Br, I) via Sandmeyer or Schiemann reactions, or a hydroxyl group by reaction with water. researchgate.net This provides an indirect method to modify the C4 position with functionalities other than the amino group.

Functionalization at Nitrogen Positions (N1/N2) of the Indazole System

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for functionalization, typically through alkylation or acylation. The N-H proton of the indazole ring is acidic, and its deprotonation can influence the reactivity of the molecule, particularly in metal-catalyzed reactions. nih.gov

Regioselectivity in the functionalization of N1 versus N2 is a common challenge in indazole chemistry. The outcome is often dependent on the nature of the electrophile and the reaction conditions (e.g., solvent, base). As noted, competitive acylation at the N1 position can occur during the amidation of the 4-amino group, indicating the nucleophilic character of this nitrogen. nih.gov The strategic functionalization of the N1 or N2 position is crucial as it can significantly modulate the biological and physical properties of the resulting compounds.

Redox Chemistry of this compound

The redox behavior of the indazole ring system is intricately linked to the nature and position of its substituents. While specific electrochemical data for this compound is not extensively documented in publicly available literature, the influence of its constituent functional groups allows for a predictive understanding of its redox properties.

The indazole nucleus can undergo both oxidation and reduction. The presence of the electron-donating amino group at the C4-position is expected to increase the electron density of the aromatic system, making the molecule more susceptible to oxidation compared to an unsubstituted indazole. Conversely, the electron-withdrawing bromine atom at C3 and the fluorine atom at C6 would generally make the indazole ring more resistant to oxidation and more prone to reduction.

Studies on substituted indazoles have shown that electron-withdrawing groups facilitate the reduction of the indazole ring system. Therefore, the cumulative electron-withdrawing effect of the bromine and fluorine atoms in this compound likely plays a significant role in its reduction potential. The interplay between the electron-donating amino group and the electron-withdrawing halogens creates a complex electronic environment that influences the ease of electron transfer to and from the molecule.

Chemo- and Regioselectivity in Multi-functionalized Indazole Systems

The derivatization of a multi-functionalized heterocycle like this compound is a study in selectivity. The presence of multiple reactive sites—the amino group, the N-H of the pyrazole (B372694) ring, and the carbon atoms of the aromatic ring—necessitates careful control of reaction conditions to achieve the desired chemical modification.

The primary challenge and area of interest in the derivatization of such indazoles is achieving regioselectivity, particularly in N-alkylation reactions. The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can potentially be alkylated, leading to a mixture of regioisomers. The distribution of these N1 and N2 isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the electronic and steric effects of the substituents on the indazole ring.

Research on similarly substituted indazoles has demonstrated that the regioselectivity of N-alkylation can be finely tuned. For instance, the use of different bases can significantly influence the N1/N2 ratio. Strong bases like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (B95107) (THF) often favor the formation of the N1-alkylated product. In contrast, using a weaker base in a more polar solvent may lead to a higher proportion of the N2-isomer.

The substituents on the indazole ring also exert a strong directing effect. The electron-donating 4-amino group and the electron-withdrawing 6-fluoro group can modulate the nucleophilicity of the N1 and N2 atoms, thereby influencing the site of attack by an electrophile. Furthermore, the bromine atom at the C3 position can sterically hinder reactions at the adjacent N2 position, potentially favoring N1 substitution.

Below is a representative table illustrating the principles of regioselective N-alkylation on a substituted indazole system, which can be extrapolated to understand the potential reactivity of this compound.

ElectrophileBaseSolventMajor ProductMinor ProductReference
Alkyl HalideNaHTHFN1-alkylatedN2-alkylated beilstein-journals.org
Alkyl HalideK2CO3DMFN2-alkylatedN1-alkylated beilstein-journals.org

Beyond N-alkylation, the amino group at the C4 position offers a handle for a variety of functionalizations, such as acylation, sulfonylation, and reductive amination, further expanding the chemical space accessible from this scaffold. The bromine atom at C3 can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. The chemo- and regioselectivity of these transformations would again be governed by the interplay of the electronic and steric factors of the substituents.

Biological Activities and Molecular Mechanisms of Halogenated Indazole Derivatives

Investigation of Biological Activities in Preclinical In Vitro Models

Preclinical in vitro models are crucial for the initial assessment of the therapeutic potential of new chemical entities. Based on the activities of structurally related compounds, "4-Amino-3-bromo-6-fluoroindazole" is anticipated to exhibit a range of biological effects.

The indazole core is a well-established pharmacophore in the design of anticancer agents. nih.gov Numerous indazole derivatives have demonstrated potent antineoplastic activity by targeting key pathways involved in cancer cell proliferation, survival, and metastasis. The presence of bromine and fluorine atoms can enhance the binding affinity of these compounds to their molecular targets.

Several indazole-based compounds have shown significant inhibitory activity against various cancer cell lines. For instance, derivatives of 1H-indazole have been evaluated for their ability to inhibit the proliferation of cell lines such as the H1975 and HCC827 lung cancer cells, and the A431 skin cancer cell line. nih.gov The antiproliferative effects are often mediated by the induction of apoptosis and cell cycle arrest.

Halogenated heterocyclic compounds are known for their antimicrobial properties. The incorporation of bromine and fluorine into the indazole structure is a common strategy to enhance antimicrobial and antifungal potency. Indazole derivatives have shown activity against a range of microbial pathogens.

Studies on substituted indazoles have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com For example, certain N-methyl-3-aryl indazoles have exhibited excellent inhibitory activity against various microbial strains. researchgate.net The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

The indazole scaffold is present in known anti-inflammatory drugs like benzydamine (B159093) and bendazac. researchgate.net This suggests that "this compound" could also possess anti-inflammatory properties. The anti-inflammatory effects of indazole derivatives are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

In vitro studies have shown that N-substituted indazolones can suppress the inflammatory process by blocking the release of pro-inflammatory cytokines such as TNF-alpha and IL-1. researchgate.net Furthermore, some indazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. researchgate.net

Recent research has highlighted the potential of indazole derivatives in the context of neurodegenerative diseases. Their ability to interact with targets in the central nervous system (CNS) makes them interesting candidates for the development of neuroprotective agents.

Indazole-based compounds have been investigated for their ability to inhibit enzymes implicated in the pathology of Alzheimer's disease, such as cholinesterases and beta-secretase 1 (BACE1). biorxiv.org Some derivatives have also shown neuroprotective effects in cellular models of neurodegeneration by protecting against cell death induced by neurotoxins. biorxiv.org Furthermore, certain indazole scaffolds have been found to penetrate the blood-brain barrier and inhibit the NLRP3 inflammasome, a key player in neuroinflammation. nih.gov

Identification and Validation of Molecular Targets

The biological activities of indazole derivatives are a direct consequence of their interaction with specific molecular targets. The "this compound" structure contains key features that suggest potential interactions with a range of enzymes, particularly protein kinases.

The indazole ring can act as a bioisosteric replacement for other heterocyclic systems, such as indoles, and can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. This makes indazole a "privileged scaffold" in kinase inhibitor design.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process in tumor growth. Several indazole derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov

CDK2: Cyclin-dependent kinase 2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.gov

EGFR: Epidermal Growth Factor Receptor is a well-validated target in cancer therapy. Indazole-based compounds have been designed as covalent inhibitors of drug-resistant EGFR mutants. nih.gov

c-Met: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a role in tumor invasion and metastasis. Indazole derivatives have been synthesized and evaluated as c-Met inhibitors.

HSP90: Heat shock protein 90 is a molecular chaperone that is essential for the stability and function of many oncoproteins. Indazole-containing compounds have been discovered as inhibitors of HSP90.

FGFR: Fibroblast Growth Factor Receptors are implicated in various cancers. 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3. nih.gov

MEK: The MEK/ERK signaling pathway is a central regulator of cell growth and proliferation. The indazole scaffold has been utilized in the development of MEK inhibitors. nih.gov

TTK: TKK protein kinase (also known as Mps1) is a key regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. Indazole-based compounds have been developed as potent TTK inhibitors.

ALK: Anaplastic Lymphoma Kinase is a driver of certain types of cancer. The 3-aminoindazole scaffold is a core component of the potent ALK inhibitor, entrectinib. nih.gov

IDO1: Indoleamine 2,3-dioxygenase 1 is an immunosuppressive enzyme that is overexpressed in many tumors. 1H-indazole derivatives have been shown to exhibit IDO1 inhibitory activity. nih.gov

EZH1/2: Enhancer of zeste homolog 1 and 2 are histone methyltransferases that are involved in epigenetic gene silencing and are targets in cancer therapy. Dual EZH1/2 inhibitors have shown greater antitumor efficacy than selective EZH2 inhibitors in certain cancers, and while not specifically indazole-based in all reports, the development of small molecule inhibitors for these targets is an active area of research.

Receptor Interactions (e.g., Serotonin (B10506) Receptors, G-Protein Coupled Receptors)

Halogenated indazole derivatives have been identified as modulators of various receptors, playing a crucial role in signal transduction. Their interactions with serotonin receptors and other G-protein coupled receptors (GPCRs) are of particular interest.

Indazole derivatives have been investigated as novel serotonergic psychedelic agents. nih.gov Certain derivatives are known to modulate the activity of the 5-HT2A serotonin receptor, suggesting potential applications in treating a range of disorders, including insomnia, platelet aggregation, and various psychoses. glpbio.com The interaction with aminergic GPCRs is a key feature of some multi-target indole (B1671886) derivatives, a class of compounds structurally related to indazoles. scbt.comsigmaaldrich.com

Receptor TargetType of InteractionPotential Therapeutic Application
Serotonin 5-HT2A ReceptorModulationInsomnia, Psychosis, Platelet Aggregation glpbio.com
Aminergic GPCRsLigand BindingSchizophrenia, Neurological Disorders scbt.comsigmaaldrich.com

Enzyme Modulation (e.g., Monoamine Oxidases, Acetylcholinesterase)

The ability of halogenated indazoles to modulate enzyme activity is a significant area of research, with implications for neurodegenerative and other diseases.

Notably, indazole derivatives have been developed as potent inhibitors of monoamine oxidases (MAO), particularly MAO-B. guidechem.com The inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease. The presence of halogens on the indazole ring can play a major role in the inhibitory activity against MAO enzymes. bldpharm.com

Furthermore, indazole-based compounds have been designed and synthesized as inhibitors of acetylcholinesterase (AChE). nih.gov The inhibition of AChE is a primary treatment approach for Alzheimer's disease. Studies on related indole-based thiadiazole derivatives have also shown potent AChE inhibition. bldpharm.com

Enzyme TargetType of InteractionPotential Therapeutic Application
Monoamine Oxidase (MAO)Inhibition (especially MAO-B)Neurodegenerative Disorders (e.g., Parkinson's Disease) guidechem.com
Acetylcholinesterase (AChE)InhibitionNeurological Disorders (e.g., Alzheimer's Disease) nih.gov

Elucidation of Cellular Pathways and Signaling Cascades

The therapeutic potential of halogenated indazoles often stems from their ability to intervene in critical cellular pathways, including those governing cell death, growth, and movement.

Apoptosis Induction

A key mechanism through which halogenated indazoles exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain halogenated indazole derivatives can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. guidechem.com While not indazoles, structurally related halogenated benzimidazole (B57391) derivatives have also demonstrated significant pro-apoptotic activity in cancer cell lines by inhibiting protein kinases like CK2 and PIM-1. bldpharm.comsigmaaldrich.com This suggests that the halogenated heterocyclic scaffold is a viable starting point for the development of apoptosis-inducing anti-cancer agents.

Cell Proliferation Inhibition

In addition to inducing apoptosis, halogenated indazoles can directly inhibit the proliferation of cancer cells. Indazole derivatives have been shown to possess anti-proliferative effects against various human cancer cell lines. guidechem.com The anti-tumor activity of indazole compounds is a major focus of their application in medicinal chemistry. nih.gov For instance, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative, which also contains a bromine atom, was found to strongly reduce the growth of pancreatic cancer cells. bldpharm.com

Modulation of Cell Migration and Invasion

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening, which assesses the effects of compounds on cell or organismal phenotypes, is a powerful tool in drug discovery. For a compound like this compound, a phenotypic screen could involve testing its effects on a panel of cancer cell lines to identify anti-proliferative or pro-apoptotic activity.

Once a desired phenotype is observed, target deconvolution methodologies would be employed to identify the specific molecular target(s) responsible for the compound's effect. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pull down and identify the protein(s) that bind to the compound. Given that indazole derivatives are known to be kinase inhibitors, a common approach would be to screen the compound against a panel of known kinases to identify its specific targets. nih.gov This approach helps in understanding the mechanism of action and in the further optimization of the compound as a potential therapeutic agent.

Structure Activity Relationship Sar and Ligand Design for 4 Amino 3 Bromo 6 Fluoroindazole Scaffolds

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of compounds based on the 4-amino-3-bromo-6-fluoroindazole scaffold are profoundly influenced by the nature and position of its substituents. The interplay between the halogen atoms, the amino group, and substitutions at other positions on the indazole ring dictates the molecule's interaction with its biological target.

The presence and nature of halogen atoms on the indazole ring are critical determinants of binding affinity and efficacy. Halogens can influence a compound's electronic properties, lipophilicity, and metabolic stability, and can also participate in specific interactions with the target protein, such as halogen bonding.

In many kinase inhibitors, halogen atoms at specific positions can significantly enhance potency. For instance, in a series of 3-phenylcoumarin (B1362560) derivatives, fluorination at various positions on the phenyl ring led to potent monoamine oxidase B (MAO-B) inhibitors. nih.gov While not a direct analogue, this highlights the general principle that halogen substitution can be a key strategy for improving biological activity.

While direct SAR data for this compound is not extensively available in public literature, studies on related halo-substituted indazoles provide valuable insights. For example, the synthesis of 3-bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole demonstrates the chemical tractability of introducing a bromine atom at the C3 position. nih.gov Furthermore, research on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents showed that the nature and position of substituents significantly impacted their biological potency. nih.gov

The following table illustrates the impact of halogen substitution on the activity of a series of 4-aminoquinoline (B48711) derivatives, a different scaffold but one where halogen effects have been systematically studied. nih.gov This data can serve as a conceptual model for understanding the potential effects of halogenation on the this compound scaffold.

Compound IDHalogen at C7IC50 vs. HB3 (nM)IC50 vs. Dd2 (nM)Resistance Index
CQ Cl9.8115.511.8
3 Cl17.522.71.3
11 Cl37.9154.34.1
12 Cl43.861.21.4

This table is illustrative and based on 4-aminoquinoline derivatives to demonstrate the principle of halogen impact on activity. Data is from a study on antimalarial compounds. nih.gov

The 4-amino group on the indazole ring plays a pivotal role in molecular recognition, primarily by acting as a hydrogen bond donor. In the context of kinase inhibitors, the amino group often forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov This interaction is a common feature of many kinase inhibitors and is often essential for potent inhibition.

Studies on 3-amino-1H-indazol-6-yl-benzamides have shown that the 3-aminoindazole moiety can effectively target the 'DFG-out' conformation of kinases, leading to potent inhibition of targets like FLT3, PDGFRα, and Kit. nih.govnih.gov The amino group, in this case, participates in key hydrogen bonding interactions within the kinase active site.

The position of the amino group is also critical. While the provided outline specifies a 4-amino group, much of the available literature on aminoindazoles focuses on 3-amino, 5-amino, or 6-amino derivatives. For instance, in a series of 6-substituted aminoindazole derivatives, the amino group served as a key attachment point for various substituents that modulated the compounds' anticancer activity.

Substitutions at the N1 and N2 positions of the indazole ring, as well as at other carbon atoms like C3 and C7 (if not already substituted), are critical for modulating a compound's potency, selectivity, and pharmacokinetic properties.

N1 and N2 Positions: Alkylation or arylation at the N1 and N2 positions of the indazole ring can significantly impact biological activity. The choice of substituent can influence the orientation of other groups on the scaffold, affect solubility, and introduce new points of interaction with the target protein. In many kinase inhibitors, a specific substitution pattern at N1 or N2 is required for optimal activity. For example, in a series of indazole-based inhibitors, the nature of the substituent at the N1 position was found to be a key determinant of their inhibitory potency against various kinases.

C3 Position: The C3 position of the indazole ring is a common site for substitution and is often a key vector for interacting with the target protein. In the case of this compound, this position is occupied by a bromine atom. As discussed, this bromine can participate in halogen bonding. Replacing the bromine with other groups would be a key step in SAR exploration.

C7 Position: The C7 position, adjacent to the amino group in a 4-aminoindazole, offers another point for modification. Substituents at this position can influence the properties of the adjacent amino group and can also make additional contacts with the target protein, potentially enhancing affinity and selectivity.

The following table, derived from a study on 6-substituted aminoindazole derivatives, illustrates how substitutions at the N1 and C3 positions can influence anticancer activity.

CompoundR1 (N1)R2 (C3)R3 (6-amino sub)HCT116 IC50 (μM)
33 MeMeCyclohexyl>20
34 MeMePhenyl10.0 ± 2.1
36 MeMe4-Fluorobenzyl0.4 ± 0.3

This table is illustrative and based on 6-aminoindazole derivatives to demonstrate the principle of substitution effects. Data is from a study on anticancer agents.

Design Principles for Lead Optimization

Once a lead compound with the this compound scaffold is identified, several design principles can be applied for its optimization. These strategies aim to improve potency, selectivity, and drug-like properties.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements could be considered:

Bromine at C3: The bromine atom could be replaced with other halogens like chlorine or iodine to probe the effect of halogen size and polarizability on activity. Non-halogen bioisosteres for bromine could include a trifluoromethyl group or a cyano group, which can mimic some of the electronic properties of a halogen. cambridgemedchemconsulting.com

Amino Group at C4: The amino group could be replaced with other hydrogen bond donors like a hydroxyl group or a methylamino group to fine-tune the hydrogen bonding interactions with the target.

Indazole Core: The indazole core itself can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) or benzimidazole (B57391). rsc.org In some cases, replacing an indole with an indazole has led to improved properties. rsc.org

A patent on indazole bioisosteres highlights the replacement of a catechol moiety with an indazole, demonstrating the utility of this scaffold as a bioisosteric replacement to improve therapeutic properties. google.com

Scaffold hopping is a lead optimization strategy that involves replacing the central core (scaffold) of a molecule with a structurally different one while maintaining the key binding interactions with the target. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as better intellectual property positions, enhanced potency, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

For the this compound scaffold, scaffold hopping could involve replacing the indazole core with other heterocyclic systems that can present the key pharmacophoric elements (the amino group and the halogen substituents) in a similar spatial arrangement. Examples of potential replacement scaffolds could include:

Other Bicyclic Heterocycles: Pyrrolopyrimidines, pyrazolopyrimidines, or imidazopyridazines could serve as alternative scaffolds.

Monocyclic Scaffolds: A highly substituted phenyl ring or a pyrazole (B372694) ring could potentially mimic the interactions of the indazole core, especially if the key substituents are appropriately positioned.

A study on dual MCL-1/BCL-2 inhibitors successfully employed a scaffold hopping strategy, moving from an indole core to an indazole framework to develop compounds with a desired dual activity profile. rsc.org This exemplifies how scaffold hopping can be a fruitful approach for optimizing ligand properties.

Ligand Efficiency and Lipophilic Efficiency Assessments

In the early stages of drug discovery, particularly in fragment-based approaches, it is crucial to assess not just the potency of a compound but also its efficiency in binding to the target. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used for this purpose. acs.orgacs.orgnih.gov

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:

LE = - (RT ln IC₅₀) / N

where R is the gas constant, T is the absolute temperature, IC₅₀ is the half-maximal inhibitory concentration, and N is the number of heavy atoms. A higher LE value indicates that a molecule is more efficient at binding to its target. In fragment-based drug discovery, an LE of 0.3 or higher is generally considered a good starting point for a fragment. nih.gov

Lipophilic Efficiency (LipE) , also known as Ligand Efficiency Index (LEI), relates the potency of a compound to its lipophilicity, typically measured as clogP (the calculated logarithm of the partition coefficient between n-octanol and water). It is calculated as:

LipE = pIC₅₀ - clogP

where pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher LipE value is desirable, as it suggests a better balance between potency and lipophilicity, which can translate to improved pharmacokinetic properties.

For the this compound scaffold, these metrics are invaluable for guiding the optimization process. By systematically modifying the scaffold and observing the changes in LE and LipE, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to a successful drug candidate.

To illustrate this, consider the following hypothetical data for a series of derivatives based on the this compound scaffold targeting a hypothetical kinase.

CompoundR GroupIC₅₀ (nM)pIC₅₀Heavy Atoms (N)clogPLELipE
1 -H10006.0122.50.423.5
2 -CH₃5006.3132.80.413.5
3 -C₂H₅2506.6143.10.403.5
4 -Phenyl507.3184.00.343.3
5 -OH8006.1132.30.403.8
6 -NH₂7006.2132.10.404.1

This data is for illustrative purposes only and does not represent actual experimental results.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. acs.orgacs.org These initial fragment hits are then optimized and grown into more potent, lead-like molecules. acs.org The this compound core itself can be considered a valuable fragment due to its size and the presence of multiple vectors for chemical elaboration.

The FBDD process typically involves the following steps:

Fragment Library Design and Screening: A library of diverse fragments is screened against the target protein using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR).

Hit Identification and Validation: Fragments that bind to the target are identified and their binding is validated to ensure it is specific and occurs at a site of interest.

Fragment Evolution: Once a fragment hit is validated, it can be optimized in several ways:

Fragment Growing: The fragment is extended by adding new functional groups that can make additional interactions with the target protein, thereby increasing affinity.

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are linked together to create a single, more potent molecule.

Fragment Merging: Two or more overlapping fragments are combined into a single molecule that incorporates the key binding features of each.

In the context of the this compound scaffold, an FBDD campaign might identify this core as a hit. Subsequent optimization could involve exploring substitutions at the 4-amino group, the 3-bromo position, or the 6-fluoro position to enhance binding affinity and selectivity. For instance, replacing the bromine at the C3 position with other functionalities could lead to new interactions within the target's binding pocket. nih.gov

Computational Chemistry and Cheminformatics in Indazole Research

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In drug discovery, this is instrumental in identifying potential biological targets for a ligand and elucidating its binding mode at the atomic level.

For indazole derivatives, molecular docking has been extensively used to predict their binding affinity and interaction patterns with various protein targets, particularly kinases, which are often implicated in cancer and inflammatory diseases. While specific docking studies on 4-Amino-3-bromo-6-fluoroindazole are not extensively documented in publicly available literature, we can extrapolate its potential interactions based on studies of analogous indazole-containing compounds.

A hypothetical molecular docking study of this compound into the ATP-binding site of a kinase, such as Unc-51-Like Kinase 1 (ULK1) or Hypoxia-Inducible Factor-1α (HIF-1α), could reveal key interactions. nih.govnih.gov The indazole core would likely serve as the primary scaffold, with the amino and fluoro substituents forming crucial hydrogen bonds and halogen bonds with the protein's backbone or specific amino acid residues. The bromo group could be involved in hydrophobic interactions or halogen bonding, further stabilizing the complex.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Target ProteinKinase (e.g., ULK1)
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesMET, GLU, LYS, LEU
Hydrogen BondsAmino group with backbone carbonyl of MET
Halogen BondsFluoro group with side chain of LYS
Hydrophobic InteractionsIndazole ring with LEU; Bromo group with hydrophobic pocket

This table presents hypothetical data for illustrative purposes, based on typical docking results for similar indazole derivatives.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method allows for the assessment of the stability of the ligand-protein complex and can reveal subtle conformational changes that are not apparent in static docking poses.

For an indazole derivative like this compound, MD simulations could be employed to validate the binding mode predicted by molecular docking. nih.gov A simulation of the compound within the kinase active site would show the flexibility of the ligand and the protein, and the persistence of key interactions, such as hydrogen bonds, over the simulation period. This would provide a more realistic understanding of the binding event. Studies on other indazoles have used MD simulations to explore their unbinding pathways from enzymes like cytochrome P450, offering insights into the kinetics of ligand dissociation. nih.gov

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their geometry, charge distribution, and reactivity. For a novel compound like this compound, DFT calculations can provide a deeper understanding of its chemical nature.

These calculations can predict the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in chemical and biological systems. The electrostatic potential map generated through DFT can highlight the electron-rich and electron-poor regions of the molecule, predicting where it is likely to interact with other molecules. For instance, the nitrogen atoms of the indazole ring and the amino group would be expected to be electron-rich and act as hydrogen bond acceptors, while the hydrogen of the amino group would be electron-poor and act as a hydrogen bond donor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For indazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their inhibitory activity against targets like HIF-1α. nih.gov In such a study, a series of indazole analogs would be synthesized and their biological activity measured. Then, various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) would be calculated for each compound. A statistical model would then be built to correlate these descriptors with the observed activity. Such a model could guide the design of more potent indazole derivatives by suggesting modifications to the this compound scaffold that are likely to enhance its activity.

In Silico Screening for Novel Indazole Derivatives

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening.

Starting with a known active indazole scaffold or a pharmacophore model derived from it, virtual screening can be used to identify novel indazole derivatives with potentially improved properties. nih.gov For instance, a pharmacophore model for a kinase inhibitor might include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic feature, all of which can be found in the this compound structure. This model could then be used to screen a virtual library of millions of compounds to find other molecules that match these features.

Prediction of Absorption, Distribution, Metabolism (Excluding Excretion and Toxicity) (ADME) Theoretical Properties

The ADME properties of a drug candidate are crucial for its success. Computational models can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.

For this compound, various in silico tools can be used to predict its ADME properties. These predictions are based on the compound's structure and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. While specific experimental data is not available, a theoretical prediction can offer valuable guidance.

Table 2: Predicted ADME Properties for this compound

PropertyPredicted ValueImplication
Molecular Weight ( g/mol )230.04Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP (Lipophilicity)2.5Good balance between solubility and permeability
Polar Surface Area (Ų)51.7Likely good cell membrane permeability
Number of Hydrogen Bond Donors2Favorable for oral bioavailability (Lipinski's Rule of 5)
Number of Hydrogen Bond Acceptors3Favorable for oral bioavailability (Lipinski's Rule of 5)
Human Intestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier PenetrationModeratePotential for CNS activity

This table presents theoretically predicted data for illustrative purposes. These values are calculated using computational models and have not been experimentally verified.

Advanced Analytical Techniques in Indazole Characterization Excluding Basic Identification Data

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the intricate structural details of 4-Amino-3-bromo-6-fluoroindazole. By probing the interactions of the molecule with electromagnetic radiation, these methods provide precise information on its mass, atomic connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₇H₅BrFN₄), the expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺. The measured mass would then be compared to the calculated theoretical mass. A minimal mass error, typically less than 5 ppm, provides strong evidence for the correct elemental composition. amazonaws.com

Table 1: Illustrative HRMS Data for this compound

IonCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm)
[C₇H₅BrFN₄+H]⁺242.9727242.9725-0.82

This table is illustrative and based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. nih.gov For this compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would provide an unambiguous assignment of all atoms and their connectivity.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. Key expected signals include those for the two aromatic protons on the benzene (B151609) ring portion of the indazole and the protons of the amino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents (amino, bromo, and fluoro groups). The aromatic protons would likely appear as doublets due to coupling with the neighboring fluorine atom. The NH₂ protons might appear as a broad singlet. amazonaws.comresearchgate.netubc.ca

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. carta-evidence.orgoregonstate.edu Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are highly dependent on the electronic environment. Carbons bonded to electronegative atoms like fluorine and bromine, as well as those in the aromatic system, will have characteristic chemical shifts. researchgate.netresearchgate.netorganicchemistrydata.org NMR spectroscopy is a valuable tool for assigning the structures of 1- and 2-substituted indazoles, with ¹³C NMR being particularly effective for this purpose. nih.gov

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it easy to detect. thermofisher.combiophysics.org The ¹⁹F chemical shift is very sensitive to the electronic environment, spanning a wide range, which helps in resolving signals even in complex molecules. thermofisher.comnih.govresearchgate.net For this compound, a single resonance would be expected. Its chemical shift and coupling to adjacent protons (H-F coupling) would provide definitive evidence for its position on the aromatic ring. wikipedia.orgthermofisher.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the structural puzzle.

COSY would establish the correlations between coupled protons, for instance, between the two aromatic protons.

HSQC would correlate each proton with its directly attached carbon atom.

Table 2: Hypothetical NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Assignment
¹H~ 7.0 - 7.5dAromatic CH (H-5 or H-7)
¹H~ 6.5 - 7.0dAromatic CH (H-5 or H-7)
¹H~ 5.0 - 6.0br sNH₂
¹H~ 10.0 - 12.0br sNH (indazole ring)
¹³C~ 150 - 160d (¹JCF)C-F (C-6)
¹³C~ 135 - 145sC-NH₂ (C-4)
¹³C~ 110 - 130sAromatic C (multiple)
¹³C~ 90 - 100sC-Br (C-3)
¹⁹F~ -110 to -130tC-F

This table is illustrative, based on data from analogous substituted indazoles and fluoroaromatic compounds. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). rsc.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and the indazole ring, C-N bonds, C=C bonds of the aromatic ring, and the C-Br and C-F bonds. ucalgary.cavscht.cz The N-H stretching vibrations of the primary amine (NH₂) typically appear as two sharp bands in the region of 3300-3500 cm⁻¹, while the N-H stretch of the indazole ring would likely be a broader band. youtube.com

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine (NH₂)
3100 - 3300N-H StretchIndazole Ring
3000 - 3100C-H StretchAromatic Ring
1600 - 1650N-H BendPrimary Amine (NH₂)
1450 - 1600C=C StretchAromatic Ring
1250 - 1350C-N StretchAromatic Amine
1000 - 1200C-F StretchAryl Fluoride (B91410)
550 - 750C-Br StretchAryl Bromide

This table provides general ranges for the expected functional group absorptions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like indazole have characteristic absorption spectra in the ultraviolet region. researchgate.netacs.org The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show distinct absorption maxima (λ_max). The position and intensity of these maxima are influenced by the chromophoric indazole system and the auxochromic effects of the amino, bromo, and fluoro substituents. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore. acs.orgnist.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of this compound. bloomtechz.com A reversed-phase HPLC method would likely be developed, using a non-polar stationary phase (like a C8 or C18 column) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). ptfarm.plptfarm.plmdpi.comresearchgate.net

Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Detection is typically performed using a UV detector set at one of the compound's absorption maxima (λ_max) determined by UV-Vis spectroscopy.

For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standards of known concentration. This allows for the accurate determination of the compound's concentration in a sample.

Table 4: Illustrative HPLC Method Parameters for this compound

ParameterIllustrative Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% formic acid) and Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at λ_max (e.g., 280 nm)
Injection Vol. 10 µL
Expected RT Dependent on exact conditions, but aiming for 5-10 minutes

This table presents a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is instrumental in the analysis of volatile and semi-volatile compounds, making it suitable for the characterization of halogenated indazole derivatives.

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph, where it travels through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer. The molecules are then ionized, most commonly by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

For a compound like this compound, GC-MS analysis would provide critical information on its purity and molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having nearly equal intensity due to the natural abundance of the 79Br and 81Br isotopes.

While specific experimental GC-MS data for this compound is not widely published, the fragmentation patterns of related halogenated and indazole compounds have been studied. For instance, the analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans by GC-MS/MS demonstrates the technique's ability to identify specific congeners in complex mixtures. nih.gov This approach, using multiple reaction monitoring, enhances selectivity and sensitivity. nih.gov Similarly, research on halogenated flame retardants showcases the use of GC coupled with atmospheric pressure chemical ionization tandem mass spectrometry (APCI-GC-MS/MS) for the sensitive detection of these compounds in various environmental matrices. nih.gov

The expected electron ionization mass spectrum of this compound would likely exhibit a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns involving the loss of bromine, fluorine, and amino groups, as well as the cleavage of the indazole ring. The table below illustrates a hypothetical fragmentation pattern based on the known principles of mass spectrometry for halogenated aromatic compounds.

Hypothetical Fragment Ion Proposed Structure Plausible m/z
[M]+C7H5BrFN3230/232
[M-Br]+C7H5FN3151
[M-HCN]+C6H4BrFN2203/205
[M-NH2]+C7H4BrFN2214/216

This table is illustrative and based on general fragmentation principles. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is fundamental to understanding the physical and chemical properties of a compound.

The process involves irradiating a single crystal of the material with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined.

For this compound, obtaining a single crystal suitable for X-ray diffraction would definitively confirm its molecular structure, including the substitution pattern on the indazole ring. While specific crystallographic data for this compound is not publicly available, studies on related indazole derivatives provide insight into the expected structural features. For example, the X-ray structure analysis of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) bound to human serum albumin has provided crucial information on its binding mechanism. nih.gov Furthermore, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex bromo-substituted heterocyclic compound, was determined to be in the triclinic space group P-1. researchgate.net

The crystallographic data for a related substituted indole (B1671886) compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, which crystallized in the triclinic P-1 space group, reveals the intricate details of its molecular geometry and intermolecular interactions. researchgate.net The table below presents illustrative crystallographic data that could be expected for a compound like this compound, based on data from similar heterocyclic structures.

Crystallographic Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
α (°)90
β (°)105.2
γ (°)90
Volume (Å3)915
Z (molecules per unit cell)4

This table contains hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.

Q & A

Q. What are the standard synthetic routes for 4-Amino-3-bromo-6-fluoroindazole, and how can reaction conditions be optimized?

A common method involves refluxing a substituted benzaldehyde with a triazole derivative in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Optimization may include adjusting stoichiometric ratios, reaction time (e.g., 4–6 hours), and catalyst selection (e.g., acid/base systems). Yield improvements can be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring substitution patterns .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation analysis .
  • FT-IR to identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .
    Cross-referencing with halogen-specific techniques like X-ray crystallography (for bromine/fluorine positioning) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural confirmation?

Discrepancies in NMR or X-ray data (e.g., unexpected peak splitting or unit cell parameters) should be addressed by:

  • Repeating experiments under controlled conditions (e.g., purity >98%) .
  • Using computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) .
  • Validating with alternative techniques (e.g., SC-XRD for ambiguous halogen positions) .

Q. What strategies improve the regioselectivity of halogenation in indazole derivatives like this compound?

Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., -F) direct bromination to meta/para positions .
  • Steric hindrance : Bulky substituents at position 6 (e.g., -CF₃) may block bromination at adjacent sites .
  • Catalytic systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for directed halogen placement .

Q. How does the bromo-fluoro substitution pattern impact biological activity in indazole-based inhibitors?

Comparative SAR studies suggest:

  • Bromine enhances binding affinity via hydrophobic interactions (e.g., kinase ATP-binding pockets) .
  • Fluorine improves metabolic stability and membrane permeability .
  • Synergistic effects of Br/F at positions 3 and 6 may optimize potency against targets like PARP or JAK2 .

Q. What computational approaches are used to predict the reactivity of this compound in medicinal chemistry?

  • Molecular docking : To assess binding modes with enzymes (e.g., using AutoDock Vina) .
  • QSAR modeling : Correlating substituent electronic parameters (Hammett constants) with activity .
  • ADMET prediction : Tools like SwissADME evaluate solubility and toxicity profiles .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of indazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) can unambiguously determine tautomeric states (e.g., 1H vs. 2H-indazole forms) by analyzing hydrogen-bonding networks and dihedral angles . Software suites like CrysAlis PRO and Olex2 are recommended for refinement .

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Reactant of Route 1
4-Amino-3-bromo-6-fluoroindazole
Reactant of Route 2
Reactant of Route 2
4-Amino-3-bromo-6-fluoroindazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.